molecular formula C17H15N3O4 B11192741 3-Ethyl-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione CAS No. 886155-40-4

3-Ethyl-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione

Cat. No.: B11192741
CAS No.: 886155-40-4
M. Wt: 325.32 g/mol
InChI Key: LNQNZWFMHQKJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a tetrahydroquinazoline core substituted with an ethyl group and a nitrophenylmethyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Mechanism of Action

The mechanism by which 3-ETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer processes, while the quinazoline core can interact with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-ETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological properties.

Properties

CAS No.

886155-40-4

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

3-ethyl-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C17H15N3O4/c1-2-18-16(21)14-5-3-4-6-15(14)19(17(18)22)11-12-7-9-13(10-8-12)20(23)24/h3-10H,2,11H2,1H3

InChI Key

LNQNZWFMHQKJNR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)[N+](=O)[O-]

solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.